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molecular formula C7H6BrNO2 B079527 Methyl 3-Bromopicolinate CAS No. 53636-56-9

Methyl 3-Bromopicolinate

Cat. No. B079527
M. Wt: 216.03 g/mol
InChI Key: GSTYLUGZSCVBTJ-UHFFFAOYSA-N
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Patent
US08101760B2

Procedure details

A 50 L three-neck round bottom flask is equipped with a mechanical stirrer, thermocouple, nitrogen inlet and reflux condenser. The flask is charged with HCl (20 L) and 3-bromopyridine-2-carbonitrile (6790 g, 37.1 mol) (prepared, for example, essentially as described in the Alternate Procedure for Intermediate 3). The reaction mixture is heated to reflux and the starting material dissolves and a pink suspension forms. The reaction mixture is stirred for 20 h at reflux. The reaction progress is monitored by TLC (heptane:EtOAc, 1:1). No starting material is present at Rf=0.5 or intermediate amide at Rf=0.15. Once the reaction is deemed complete, the reaction mixture is cooled to 0-5° C. and then stirred at this temperature for 3 h. After this time the solids are collected by filtration (do not wash and press on a filter). The solids (3-bromopyridine-2-carboxylic acid) are dried in a vacuum oven at 50° C. with use of appropriate trapping as HCl is present in the wet product. A 50 L three-neck round bottom flask is equipped with a mechanical stirrer, thermocouple and reflux condenser. The flask is charged with MeOH (25.5 L), and 3-bromoopyridine-2-carboxylic acid (5.098 kg) followed by HCl (15 mL). The reaction mixture is heated to reflux at about 64-65° C. and stirred at this temperature for 9 h. The reaction mixture is allowed to cool to 40-50° C. and then concentrated to a paste. A 50 L separatory funnel is charged with water (12 L) and solid NaHCO3 (2338 g) and the mixture is stirred for 10-15 min. The residue from the concentrated paste is added in portions to the stirred sodium bicarbonate solution at a rate to control foaming. After all of the residue is added, EtOAc (10 L) is charged to the to the funnel and stirred for 10-15 min. The aqueous layer is separated and the organic layer washed with saturated aqueous sodium bicarbonate solution (1 L), then dried over magnesium sulfate, filtered, and concentrated. The combined aqueous layers are extracted with EtOAc (2×2 L) and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 L), then dried over magnesium sulfate, filtered, and concentrated along with the first extract. A pale yellow oil is obtained which solidifies on cooling. The resulting material is dried in a vacuum oven overnight at room temperature.
Name
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
6790 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1C(C#N)=[N:5][CH:6]=[CH:7][CH:8]=1.CCCCCCC.C[CH2:19][O:20][C:21]([CH3:23])=[O:22]>>[CH3:19][O:20][C:21]([C:23]1[C:3]([Br:2])=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:22]

Inputs

Step One
Name
Quantity
20 L
Type
reactant
Smiles
Cl
Name
Quantity
6790 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 L three-neck round bottom flask is equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, nitrogen inlet and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
the starting material dissolves
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stirred at this temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After this time the solids are collected by filtration (
WASH
Type
WASH
Details
do not wash
FILTRATION
Type
FILTRATION
Details
a filter)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solids (3-bromopyridine-2-carboxylic acid) are dried in a vacuum oven at 50° C. with use of appropriate trapping as HCl
CUSTOM
Type
CUSTOM
Details
A 50 L three-neck round bottom flask is equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple and reflux condenser
ADDITION
Type
ADDITION
Details
The flask is charged with MeOH (25.5 L), and 3-bromoopyridine-2-carboxylic acid (5.098 kg)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at about 64-65° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 9 h
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40-50° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a paste
ADDITION
Type
ADDITION
Details
A 50 L separatory funnel is charged with water (12 L) and solid NaHCO3 (2338 g)
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10-15 min
Duration
12.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
The residue from the concentrated paste is added in portions to the stirred sodium bicarbonate solution at a rate
ADDITION
Type
ADDITION
Details
After all of the residue is added
ADDITION
Type
ADDITION
Details
EtOAc (10 L) is charged to the to the funnel
STIRRING
Type
STIRRING
Details
stirred for 10-15 min
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
the organic layer washed with saturated aqueous sodium bicarbonate solution (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are extracted with EtOAc (2×2 L)
WASH
Type
WASH
Details
the combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated along with the first extract
CUSTOM
Type
CUSTOM
Details
A pale yellow oil is obtained which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The resulting material is dried in a vacuum oven overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC(=O)C1=NC=CC=C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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